molecular formula C13H17NO4 B2912763 7-methoxy-1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-9-yl methyl ether CAS No. 400088-00-8

7-methoxy-1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-9-yl methyl ether

Cat. No.: B2912763
CAS No.: 400088-00-8
M. Wt: 251.282
InChI Key: MABHGRDPPVAZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-9-yl methyl ether is a chromeno-isoxazole derivative characterized by a fused bicyclic system incorporating a chromene (benzopyran) moiety and an isoxazole ring. This compound features a methoxy group at position 7 and a methyl ether at position 9, which influence its electronic and steric properties.

Properties

IUPAC Name

7,9-dimethoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-14-13-8(7-18-14)6-17-11-5-9(15-2)4-10(16-3)12(11)13/h4-5,8,13H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABHGRDPPVAZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(COC3=C2C(=CC(=C3)OC)OC)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methoxy-1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-9-yl methyl ether is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds known for diverse biological activities. Its structure features a chromeno-isoxazole framework, which is significant in medicinal chemistry for its ability to interact with various biological targets.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, luteolin derivatives have shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in human keratinocyte models. These findings suggest that the compound may modulate inflammatory pathways effectively.

2. Neuroprotective Effects

Studies have highlighted the neuroprotective potential of chromeno-isoxazole derivatives. These compounds are believed to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

3. Antioxidant Activity

The antioxidant properties of this compound are crucial for its therapeutic applications. By scavenging free radicals and enhancing endogenous antioxidant defenses, it may contribute to cellular protection against oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits IL-6 and TNF-α expression in keratinocytes
NeuroprotectiveReduces oxidative stress in neuronal cells
AntioxidantScavenges free radicals and enhances antioxidant defenses

Case Study: Neuroprotection

A study explored the effects of related chromeno-isoxazole compounds on neuronal cell lines exposed to oxidative stress. The results demonstrated a significant reduction in cell death and apoptosis markers when treated with these compounds, indicating their potential as neuroprotective agents.

Case Study: Anti-inflammatory Effects

In a clinical trial involving patients with atopic dermatitis, the administration of a luteolin derivative similar to the target compound resulted in a marked decrease in inflammatory markers and improvement in clinical symptoms. This underscores the therapeutic potential of such compounds in treating inflammatory conditions.

Comparison with Similar Compounds

Key Observations :

  • Ring Puckering : The isoxazole ring in the target compound adopts an envelope conformation, while the pyran ring exhibits a half-chair conformation, as observed in related structures .

Key Observations :

  • The target compound’s synthesis is inferred to resemble S16 (89% yield via [3+2] cycloaddition), a structurally similar derivative .
  • Visible-light photocatalysis (e.g., for compounds 2s and 2t) offers moderate yields (85–86%) but requires specialized equipment .

Spectroscopic and Crystallographic Analysis

NMR and MS Data

While direct spectral data for the target compound are unavailable, analogs provide benchmarks:

  • ¹H-NMR: Methyl groups in chromeno-isoxazoles resonate at δ 1.2–1.5 ppm, while aromatic protons appear at δ 6.8–7.5 ppm .
  • HRMS : Derivatives like S16 show molecular ion peaks with absolute mass errors <4 ppm, confirming precise structural assignment .

X-ray Crystallography

  • Target Analog (C₂₇H₂₇NO₄): Crystal system = monoclinic (P1), with unit cell dimensions a = 9.3555 Å, b = 10.7247 Å .
  • rac-6-Ethoxy Derivative : Features weak C–H···O hydrogen bonding, stabilizing the crystal lattice .

Q & A

Q. What are the common synthetic routes for preparing chromeno-isoxazole derivatives like 7-methoxy-1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-9-yl methyl ether?

Methodological Answer: Chromeno-isoxazole derivatives are typically synthesized via cyclization reactions involving heteroatom-rich precursors. Key steps include:

  • Azide-mediated cyclization : Use NaN₃ as a catalyst in polar aprotic solvents (e.g., DMF) at 50°C for 3 hours to form isoxazole rings, followed by quenching with ice water and recrystallization from ethanol .
  • Methylation : Introduce methoxy groups via dimethyl sulfate in acetone/NaOH(aq) mixtures, as demonstrated in carbazole derivatives .
  • Purification : Recrystallization from ethanol or toluene is critical for isolating high-purity solids, with TLC (toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) used to confirm purity .

Q. How is the structural characterization of this compound performed post-synthesis?

Methodological Answer: Characterization involves multi-spectral analysis:

  • ¹H/¹³C NMR : Assign peaks for methoxy (-OCH₃), methyl (-CH₃), and heterocyclic protons. For example, carbazole derivatives show aromatic protons at δ 6.8–8.2 ppm and methyl groups at δ 2.3–3.1 ppm .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with chromeno-isoxazole scaffolds .
  • X-ray Crystallography : Resolve crystal structures using prismatic crystals grown from acetone, as applied to related carbazole analogs .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates in the synthesis of this compound?

Methodological Answer: Yield optimization requires addressing:

  • Catalyst and Solvent Selection : NaN₃ in DMF improves azide cyclization efficiency compared to less polar solvents. For methylation, acetone/NaOH(aq) enhances dimethyl sulfate reactivity .
  • Temperature Control : Refluxing in THF at 70°C for 5 hours maximizes ring-closure efficiency in triazolodiazepine analogs, a strategy applicable to isoxazole formation .
  • Workup Adjustments : Extract oily intermediates with CH₂Cl₂ to minimize losses, and use acidic precipitation (pH 3 with HCl) to isolate solids .

Q. How can contradictions in spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

Methodological Answer: Contradictions arise from dynamic effects or impurities. Mitigation strategies include:

  • Multi-Technique Cross-Validation : Combine NMR, IR (e.g., C=O stretches at 1650–1700 cm⁻¹), and MS to confirm functional groups .
  • Recrystallization : Repurify samples to remove byproducts; ethanol or toluene recrystallization resolves discrepancies in melting points or spectral noise .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for hypothetical tautomers or conformers .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

Methodological Answer: Activity assessment leverages:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion, with zones of inhibition ≥15 mm indicating high activity .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to quantify IC₅₀ values, noting structural similarities to carbazole-based antitumor agents .
  • Enzyme Inhibition : Assess COX-2 or HIV-1 integrase inhibition via fluorometric assays, given the activity of 1,3,4-oxadiazole derivatives in these targets .

Q. How can solubility challenges be addressed during pharmacological testing?

Methodological Answer:

  • Co-solvent Systems : Use DMSO:water (1:9 v/v) for stock solutions, ensuring <1% DMSO in final assays to avoid cytotoxicity .
  • Prodrug Derivatization : Introduce hydrophilic groups (e.g., acetate esters) via reactions with acetic anhydride, as shown for oxadiazole analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.